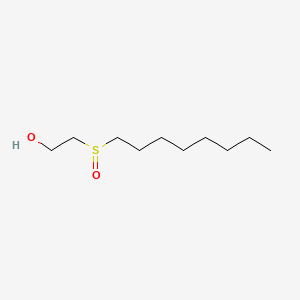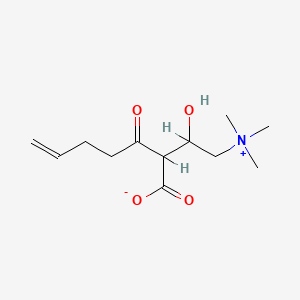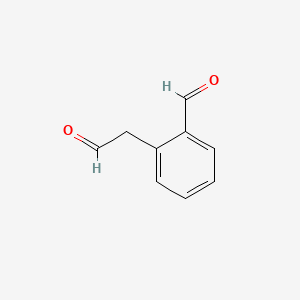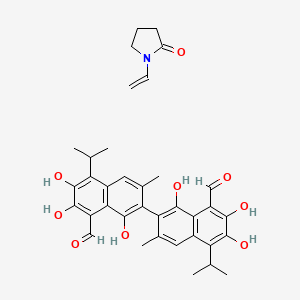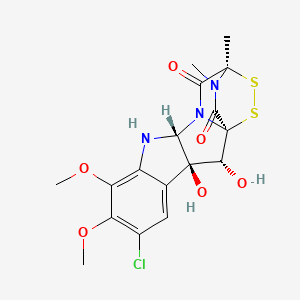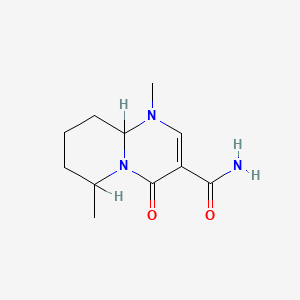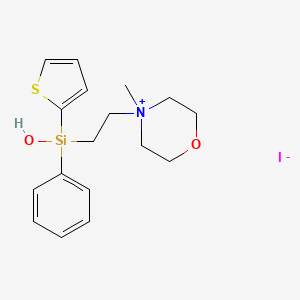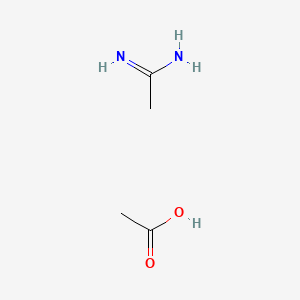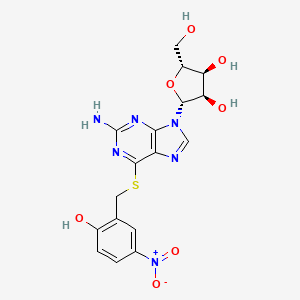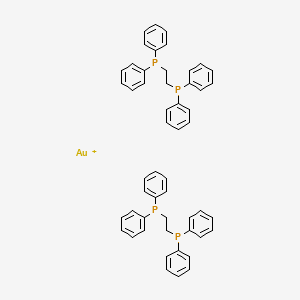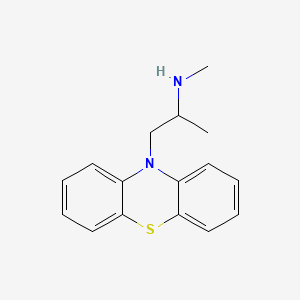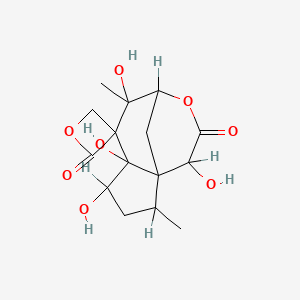
3-Hydroxypropenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxypropenoate is a carboxylic acid.
Aplicaciones Científicas De Investigación
Tissue Engineering
Polyhydroxyalkanoates (PHAs), including 3-hydroxypropenoate derivatives, have been extensively researched for their use in tissue engineering. These polyesters are attractive for medical applications due to their biodegradability and thermoprocessability. They have been used to develop medical devices and tissue engineering scaffolds, with applications ranging from sutures, cardiovascular patches, wound dressings, to bone marrow scaffolds (Chen & Wu, 2005).
Bioplastics and Biodegradation
The polymerized form of 3-hydroxypropenoate, known as poly(3-hydroxypropionate), is utilized as a bioplastic. Research has focused on the synthesis, physical properties, and biodegradation of polyesters containing 3-hydroxypropenoate monomers. These materials are being developed as alternatives to fossil fuel-derived plastics due to their reduced crystallinity and melting points, making them more versatile for various applications (Andreeßen & Steinbüchel, 2010).
Bio-production of 3-Hydroxypropionic Acid
Studies have investigated the biological production of 3-hydroxypropionic acid (3-HP) from glucose or glycerol. This research is critical for the commercial utilization of 3-HP as a platform chemical for producing various value-added chemicals. The studies also discuss the constraints and potential solutions for microbial 3-HP production (Kumar, Ashok, & Park, 2013).
Biosynthetic Pathways
Efforts have been made to establish biosynthetic pathways for 3-hydroxypropionic acid, aiming to replace chemical synthesis with biotechnology routes. The studies provide insights into the assembly of these pathways and propose solutions for optimizing production (Jiang, Meng, & Xian, 2009).
Gene Expression Control
Research in the field of synthetic biology has explored the use of 3-hydroxypropionic acid-inducible systems from Pseudomonas putida for controlling gene expression in organisms like Escherichia coli. This approach is significant for biotechnology applications, where precise control of gene expression is essential (Hanko, Minton, & Malys, 2017).
Biomedical Applications
Studies have shown that 3-hydroxypropenoate derivatives, particularly polyhydroxyalkanoates, have applications in the biomedical field. They are used in the production of biocompatible and biodegradable medical devices, offering a sustainable alternative to petrochemical-derived materials (Tebaldi et al., 2019).
Advanced Materials Synthesis
Research has also focused on using polyhydroxyalkanoates derived from bacteria, including 3-hydroxypropenoate, as a source of chemical compounds for synthesizing advanced materials and bioactive molecules. These polymers offer a broad spectrum of applications in manufacturing and pharmaceutical industries due to their unique properties (Guzik, 2021).
Propiedades
Nombre del producto |
3-Hydroxypropenoate |
|---|---|
Fórmula molecular |
C3H4O3 |
Peso molecular |
88.06 g/mol |
Nombre IUPAC |
(E)-3-hydroxyprop-2-enoic acid |
InChI |
InChI=1S/C3H4O3/c4-2-1-3(5)6/h1-2,4H,(H,5,6)/b2-1+ |
Clave InChI |
ZJKIBABOSPFBNO-OWOJBTEDSA-N |
SMILES isomérico |
C(=C/O)\C(=O)O |
SMILES |
C(=CO)C(=O)O |
SMILES canónico |
C(=CO)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



